Tetraethylammonium hexafluorophosphate

Descripción

Overview of Quaternary Ammonium (B1175870) Salts and Their Significance in Modern Chemistry

Quaternary ammonium salts, often referred to as quats, are a class of organic compounds characterized by a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents an alkyl or aryl group. biomedres.uswikipedia.org Unlike primary, secondary, or tertiary ammonium ions, the positive charge on the nitrogen atom in quaternary ammonium cations is permanent and independent of the pH of the solution. biomedres.us This permanent charge is a key feature that underpins their wide-ranging utility.

The significance of quaternary ammonium salts in modern chemistry is vast and multifaceted. They are extensively used as disinfectants, surfactants, fabric softeners, and antistatic agents. biomedres.us In the realm of chemical synthesis, they are indispensable as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases. wikipedia.org This capability streamlines many industrial processes, making them more efficient and environmentally friendly. Furthermore, their ionic nature and tunable properties have positioned them as crucial components in the formulation of ionic liquids and electrolytes for various electrochemical applications. researchgate.netpcovery.com

Specificity of Hexafluorophosphate (B91526) Anions in Enabling Unique Compound Properties

The hexafluorophosphate anion (PF₆⁻) is a large, weakly coordinating, and highly symmetric anion. Its presence as the counterion to the tetraethylammonium (B1195904) cation in TEAPF₆ is pivotal in defining the compound's unique characteristics. The "non-coordinating" nature of the PF₆⁻ anion means that it has a very low tendency to form strong interactions with the cation or with solvent molecules. This weak coordination leads to a high degree of ionic dissociation in solution, which in turn contributes to high ionic conductivity. unimi.it

The large size and spherical shape of the PF₆⁻ anion also play a crucial role in disrupting the crystal lattice of the salt, often leading to lower melting points compared to salts with smaller, more strongly coordinating anions. Furthermore, the electrochemical stability of the PF₆⁻ anion is a significant advantage. It is resistant to both oxidation and reduction over a wide potential range, which is a critical requirement for electrolytes used in high-voltage electrochemical devices. researchgate.net However, it is important to note that PF₆⁻ can be susceptible to hydrolysis in the presence of water, which can lead to the formation of corrosive hydrofluoric acid. wikipedia.org

Historical Context and Evolution of Research on Tetraethylammonium Hexafluorophosphate (TEAPF₆)

The development and study of quaternary ammonium salts date back to the late 19th and early 20th centuries, with their applications in various fields expanding significantly over time. The emergence of phase-transfer catalysis in the mid-20th century provided a major impetus for the investigation of various quaternary ammonium salts, including those with tetraethylammonium cations. biomedres.usunimi.it

The specific focus on this compound gained momentum with the advancement of non-aqueous electrochemistry. Researchers in the latter half of the 20th century were actively seeking electrolytes that could operate over a wide potential window in organic solvents, a critical need for the development of high-energy-density batteries and other electrochemical devices. The combination of the stable tetraethylammonium cation and the non-coordinating hexafluorophosphate anion proved to be a compelling candidate. Early studies focused on characterizing its fundamental electrochemical properties, such as its conductivity and electrochemical stability in various organic solvents. These foundational investigations laid the groundwork for its subsequent widespread adoption as a supporting electrolyte in a vast array of electrochemical studies.

Current State of the Art and Emerging Research Frontiers for TEAPF₆

The current research landscape for TEAPF₆ is vibrant and continues to expand into new and exciting areas. While it remains a staple supporting electrolyte in fundamental electrochemical research, its application in advanced energy storage systems is a major focus.

Energy Storage:

Supercapacitors: TEAPF₆ is a key component in the electrolytes of high-performance supercapacitors. msesupplies.com Its high ionic conductivity and wide electrochemical window enable these devices to deliver high power density and long cycle life. uws.ac.uk Current research is exploring the use of TEAPF₆ in novel electrode materials and electrolyte formulations to further enhance the energy and power density of supercapacitors. uts.edu.au

Batteries: In the realm of next-generation batteries, TEAPF₆ is being investigated as an electrolyte additive or as the primary salt in non-aqueous systems. numberanalytics.comresearchgate.net Its stability at high voltages is particularly advantageous for high-energy-density lithium-ion batteries and emerging battery chemistries like lithium-air and sodium-ion batteries. numberanalytics.comresearchgate.net Researchers are actively working on optimizing electrolyte compositions containing TEAPF₆ to improve battery safety, performance, and longevity.

Organic Synthesis:

Phase-Transfer Catalysis: The role of TEAPF₆ and other quaternary ammonium salts as phase-transfer catalysts continues to be an active area of research. biomedres.usnumberanalytics.com Recent trends focus on developing more efficient and selective catalytic systems for a variety of organic transformations, including asymmetric synthesis where chiral quaternary ammonium salts are employed. unimi.it

Emerging Frontiers:

Ionic Liquids: While not a room-temperature ionic liquid itself, TEAPF₆ serves as a precursor and a model compound in the study of ionic liquids. Its well-understood properties provide a baseline for designing and characterizing new ionic liquids with tailored functionalities.

Advanced Materials: Research is also exploring the incorporation of TEAPF₆ into polymer matrices to create solid-state electrolytes for flexible and safer energy storage devices. These materials offer the potential to overcome the leakage and flammability issues associated with liquid electrolytes.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₂₀F₆NP |

| Molecular Weight | 275.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C |

| Solubility | Soluble in acetonitrile (B52724), acetone, and other polar organic solvents. researchgate.netbiomedres.us |

Electrochemical Properties of this compound

| Property | Description |

| Ionic Conductivity | High in organic solvents due to good dissociation. researchgate.net |

| Electrochemical Window | Wide potential range of stability, making it suitable for high-voltage applications. researchgate.net |

| Applications | Supporting electrolyte in cyclic voltammetry, supercapacitors, and non-aqueous batteries. researchgate.netmsesupplies.com |

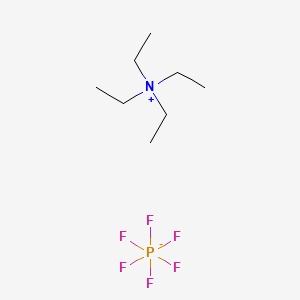

Structure

2D Structure

Propiedades

IUPAC Name |

tetraethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKUOIXSIDDDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195552 | |

| Record name | Ammonium, tetraethyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429-07-2 | |

| Record name | Tetraethylammonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, tetraethyl-, hexafluorophosphate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 429-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium, tetraethyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetraethylammonium Hexafluorophosphate

Established Synthetic Routes and Reaction Mechanisms

The traditional and most widely employed methods for synthesizing TEAPF₆ involve anion metathesis reactions and multi-step processes starting from triethylamine (B128534) precursors.

Anion metathesis, also known as a salt metathesis or double displacement reaction, is a cornerstone in the synthesis of tetraethylammonium (B1195904) hexafluorophosphate (B91526). This reaction involves the exchange of ions between two reacting salts. In a typical procedure, a tetraethylammonium salt containing a simple halide anion (e.g., bromide or iodide) is reacted with a hexafluorophosphate salt of an alkali metal or ammonium (B1175870).

The general reaction mechanism can be represented as follows:

(C₂H₅)₄N⁺X⁻ + M⁺PF₆⁻ → (C₂H₅)₄N⁺PF₆⁻ + M⁺X⁻

Where:

(C₂H₅)₄N⁺ is the tetraethylammonium cation.

X⁻ is typically a halide anion such as Br⁻ or I⁻.

M⁺ is a cation such as Na⁺, K⁺, or NH₄⁺.

The driving force for this reaction is often the precipitation of the resulting inorganic salt (M⁺X⁻) in the reaction solvent, which shifts the equilibrium towards the formation of the desired tetraethylammonium hexafluorophosphate. The choice of solvent is critical and is often a solvent in which TEAPF₆ is soluble, while the inorganic byproduct is not. For instance, the reaction of tetraethylammonium bromide with potassium hexafluorophosphate in a suitable solvent will yield this compound and potassium bromide.

A variation of this method involves the use of silver salts, such as silver hexafluorophosphate. The reaction with a tetraethylammonium halide leads to the precipitation of the highly insoluble silver halide, providing a strong thermodynamic driving force for the reaction and resulting in a high purity product with low halide contamination.

The synthesis of this compound can also be approached from triethylamine, a readily available and cost-effective precursor. This is typically a two-step process. First, triethylamine is quaternized by reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the corresponding tetraethylammonium halide salt.

(C₂H₅)₃N + C₂H₅X → (C₂H₅)₄N⁺X⁻

This reaction is a standard nucleophilic substitution where the nitrogen atom of the triethylamine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide.

The resulting tetraethylammonium halide is then subjected to an anion metathesis reaction as described in the previous section to introduce the hexafluorophosphate anion. While not a direct conversion, this two-step, one-pot approach is a common and practical route for the laboratory and industrial scale synthesis of TEAPF₆. A direct reaction of triethylamine with hexafluorophosphoric acid is also a possible, though less commonly detailed, synthetic route.

Advanced Synthetic Approaches and Innovations

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of ionic liquids like this compound.

The application of green chemistry principles to the synthesis of TEAPF₆ aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include:

Use of Greener Solvents: Traditional syntheses often employ volatile and potentially toxic organic solvents. Research is exploring the use of more benign alternatives such as water, supercritical fluids, or even other ionic liquids as reaction media. The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Catalytic processes are favored over stoichiometric reactions to improve atom economy.

Energy Efficiency: The development of synthetic methods that can be conducted at ambient temperature and pressure reduces the energy consumption of the process. Microwave-assisted synthesis is one such technique that can significantly shorten reaction times and improve energy efficiency.

Recent studies have shown the successful application of greener solvents like cyclopentylmethyl ether (CPME) and 2-methyl-THF in reactions involving tetraethylammonium salts, demonstrating the potential for more sustainable synthetic protocols. acs.orgspectrabase.com

The presence of halide impurities in ionic liquids can have a detrimental effect on their electrochemical properties and stability. Therefore, developing synthetic methods that yield products with very low halide content is of paramount importance.

Anion metathesis reactions, particularly those employing silver salts, are effective in producing low-halide ionic liquids due to the precipitation of insoluble silver halides. However, the high cost and potential for silver contamination are drawbacks.

Alternative halide-free synthetic routes are being explored. One such approach involves the reaction of triethylamine with dialkyl sulfates or carbonates to form the tetraethylammonium salt with a non-halide anion, which can then be exchanged for the hexafluorophosphate anion. Another strategy is the direct neutralization of tetraethylammonium hydroxide (B78521) with hexafluorophosphoric acid, which produces only water as a byproduct.

Purification and Characterization Techniques in Synthesis

The isolation of pure this compound is crucial for its applications. A combination of purification and characterization techniques is employed to ensure the desired product quality.

Purification:

Recrystallization: This is the most common method for purifying solid TEAPF₆. The crude product is dissolved in a suitable hot solvent in which it has high solubility and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. Common solvents for recrystallization include ethanol (B145695), isopropanol, and acetonitrile (B52724).

Washing: The crude product can be washed with a solvent in which the desired product is insoluble, but the impurities are soluble.

Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before recrystallization.

Characterization:

A suite of analytical techniques is used to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are powerful tools for elucidating the structure of the cation and anion.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in the compound.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which is compared with the theoretical values to assess purity.

| Technique | Observed Data for this compound and Analogs |

| ¹H NMR | The ¹H NMR spectrum of the tetraethylammonium cation typically shows a triplet corresponding to the methyl protons and a quartet for the methylene (B1212753) protons. |

| ¹⁹F NMR | The ¹⁹F NMR spectrum of the hexafluorophosphate anion typically exhibits a doublet due to the coupling between fluorine and phosphorus. |

| ³¹P NMR | The ³¹P NMR spectrum of the hexafluorophosphate anion shows a septet resulting from the coupling with the six equivalent fluorine atoms. acs.orgspectrabase.comnih.gov |

| FTIR (cm⁻¹) | Characteristic peaks for the tetraethylammonium cation are observed for C-H stretching and bending vibrations. The hexafluorophosphate anion shows a strong absorption band typically around 840 cm⁻¹ corresponding to the P-F stretching vibration. |

| Thermal Analysis | This compound exhibits high thermal stability, with a decomposition temperature typically above 300 °C. researchgate.net |

Recrystallization Methods for High Purity TEAPF₆

Recrystallization is a paramount technique for the purification of solid compounds, including this compound (TEAPF₆). The fundamental principle relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. libretexts.org An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by a gradual cooling period. mt.comlibretexts.org As the solution cools, the solubility of the TEAPF₆ decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor). libretexts.org The slower the cooling rate, the larger and purer the crystals that are formed. libretexts.org

The choice of solvent is critical for a successful recrystallization. youtube.com An ideal solvent should dissolve the solute (TEAPF₆) readily at high temperatures but poorly at low temperatures. youtube.com For tetraalkylammonium salts, various organic solvents are commonly employed. While specific data for TEAPF₆ is sparse, information from analogous compounds, such as tetra-n-butylammonium hexafluorophosphate (TBAPF₆), suggests that alcohols are effective. For instance, TBAPF₆ is often recrystallized from absolute ethanol. rsc.org Another approach involves using a mixed solvent system, where the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (an anti-solvent) is added to induce crystallization. mt.com

The general procedure for recrystallization involves heating the chosen solvent and dissolving the crude TEAPF₆ solid until a saturated solution is formed. libretexts.org If colored impurities are present, activated carbon can be added to the hot solution to adsorb them, followed by hot gravity filtration to remove the carbon and any insoluble impurities. libretexts.org The hot, saturated solution is then allowed to cool slowly and undisturbed to promote the growth of large, well-defined crystals. libretexts.org Rushing the cooling process, for example by placing the hot solution directly into an ice bath, can cause the compound to precipitate out as an amorphous solid, trapping impurities. libretexts.org Once crystallization is complete, the purified crystals are separated from the mother liquor by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum to remove residual solvent. libretexts.org The process can be repeated multiple times to achieve higher purity. reddit.com

Below is a table summarizing potential solvent systems for the recrystallization of TEAPF₆, based on practices with similar quaternary ammonium salts.

| Solvent/Solvent System | Rationale | Typical Procedure |

| Ethanol / Methanol | TEAPF₆ exhibits good solubility in hot alcohols and lower solubility at room or sub-zero temperatures. | Dissolve crude product in a minimal amount of boiling ethanol or methanol. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal yield. |

| Acetonitrile | TEAPF₆ is soluble in acetonitrile. sigmaaldrich.com Its effectiveness as a recrystallization solvent depends on a significant temperature-dependent solubility gradient. | Dissolve in hot acetonitrile and cool slowly. May be used in combination with a less polar anti-solvent. |

| Dichloromethane (B109758) / Diethyl Ether | A binary solvent system. Dichloromethane acts as the solvent, while diethyl ether acts as the anti-solvent. | Dissolve TEAPF₆ in a minimum of dichloromethane. Slowly add diethyl ether until the solution becomes turbid. Gently warm until the solution is clear again, then allow to cool slowly. |

Spectroscopic and Chromatographic Verification of Purity

Following purification, the purity of the synthesized this compound must be rigorously verified. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and purity of TEAPF₆.

¹H NMR: This technique is used to verify the structure of the tetraethylammonium cation. The spectrum should show characteristic signals for the ethyl groups—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with integrals corresponding to the correct proton count. The absence of signals from organic solvents or starting materials indicates high purity.

¹⁹F NMR and ³¹P NMR: These are particularly useful for examining the hexafluorophosphate anion (PF₆⁻). In ¹⁹F NMR, the spectrum should display a doublet, and in ³¹P NMR, a septet, due to the coupling between the phosphorus and fluorine atoms. The chemical shifts are characteristic of the PF₆⁻ anion. The presence of other signals could indicate decomposition or the presence of fluoride (B91410) or phosphate-containing impurities. researchgate.net

Mass Spectrometry (MS) can confirm the molecular weight of both the cation and anion. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively confirm the elemental composition of the ions. amazonaws.com

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of ionic liquids like TEAPF₆. sielc.commdpi.com

Reversed-Phase HPLC: This is a common method where a nonpolar stationary phase is used with a polar mobile phase. sci-hub.se For ionic compounds, an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, may be added to the mobile phase to improve peak shape and retention of the tetraethylammonium cation. nih.gov The hexafluorophosphate anion is typically not retained under these conditions and elutes with the solvent front. Detection is often performed using a UV detector (if the analyte has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a conductivity detector. sielc.com

Ion Chromatography: This method is specifically designed for the separation and quantification of ions. It can be used to detect and quantify halide impurities (e.g., chloride, bromide) that may be present from the synthesis, as well as the hexafluorophosphate anion itself. mdpi.com

Mixed-Mode Chromatography: This advanced technique utilizes columns with both reversed-phase and ion-exchange characteristics. sielc.com It allows for the simultaneous separation and analysis of both the tetraethylammonium cation and the hexafluorophosphate anion in a single chromatographic run, providing a comprehensive purity profile. sielc.com

The following table summarizes the key analytical techniques for purity verification of TEAPF₆.

| Analytical Technique | Purpose | Expected Result for Pure TEAPF₆ |

| ¹H NMR | Verifies the structure and purity of the tetraethylammonium cation. | Quartet and triplet signals corresponding to ethyl groups; absence of impurity peaks. |

| ¹⁹F NMR | Verifies the integrity of the hexafluorophosphate anion. | A clean doublet. |

| ³¹P NMR | Verifies the integrity of the hexafluorophosphate anion. | A clean septet. |

| Mass Spectrometry (MS) | Confirms the mass-to-charge ratio of the constituent ions. | Peaks corresponding to the exact masses of (C₂H₅)₄N⁺ and PF₆⁻. |

| HPLC (Reversed-Phase / Ion-Pairing) | Quantifies organic impurities and the main component (cation). | A single major peak for the tetraethylammonium cation. |

| Ion Chromatography | Quantifies anionic impurities (e.g., halides). | Absence of peaks corresponding to common anionic impurities like Cl⁻, Br⁻. |

Electrochemical Applications and Research of Tetraethylammonium Hexafluorophosphate

Role as a Supporting Electrolyte in Electrochemical Synthesis

In electrochemical synthesis, a supporting electrolyte is essential to increase the conductivity of the non-aqueous solution and to minimize the electrical potential drop between the working and counter electrodes. nsf.gov TEAPF₆ serves this purpose effectively. It is composed of the tetraethylammonium (B1195904) cation ([TEA]⁺) and the hexafluorophosphate (B91526) anion ([PF₆]⁻). When dissolved in a polar organic solvent, it dissociates, providing mobile ions that carry charge through the solution, thereby facilitating the flow of current necessary for electrochemical reactions to occur. rsc.org Its chemical inertness within a wide potential range ensures that it does not interfere with the desired electrode reactions. researchgate.net

Ion Dissociation: The degree to which TEAPF₆ dissociates into free ions is a primary determinant of the number of charge carriers available. In solvents with a high dielectric constant, the salt is more likely to exist as fully dissociated, mobile ions.

Ion Mobility: The speed at which the [TEA]⁺ and [PF₆]⁻ ions move through the solvent affects conductivity. Ion mobility is influenced by the viscosity of the solvent (higher viscosity impedes movement), the size of the solvated ions (larger ions move more slowly), and the temperature. escholarship.org

Acetonitrile (B52724) is one of the most commonly used solvents for electrochemical applications due to its high dielectric constant (≈37.5), low viscosity, and wide potential window. mdpi.com In acetonitrile, TEAPF₆ exhibits excellent solubility and a high degree of dissociation, leading to high ionic conductivity. researchtrends.netceramics.org This makes acetonitrile-based TEAPF₆ electrolytes highly effective for a broad range of electrochemical studies and syntheses. mdpi.comresearchgate.net The combination of acetonitrile's properties allows for fast ion transport and enables electrochemical reactions to be carried out over a broad range of potentials without solvent decomposition. ceramics.org Research has demonstrated the utility of acetonitrile-based systems in applications ranging from redox flow batteries to electrosynthesis. researchgate.netmdpi.com

Table 1: Properties of Acetonitrile as an Electrochemical Solvent

| Property | Value | Significance for TEAPF₆ Electrolytes |

| Dielectric Constant | ~37.5 | Promotes high dissociation of TEAPF₆ into free ions, increasing charge carriers. |

| Viscosity (at 20°C) | ~0.34 mPa·s | Low viscosity facilitates high ionic mobility, leading to high conductivity. |

| Electrochemical Window | Wide | Allows for the study and execution of redox processes at high positive and negative potentials without solvent interference. |

| Solubility | High for TEAPF₆ | Enables the preparation of electrolyte solutions with optimal concentrations for conductivity. |

While acetonitrile is widely used, other organic solvents are employed with TEAPF₆ to meet specific experimental requirements. Solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetone, and dichloromethane (B109758) are used in various electrochemical setups. nsf.govrsc.orgresearchgate.net

The performance of TEAPF₆ in these solvents is directly related to their physical properties.

Dimethylformamide (DMF): With a high dielectric constant similar to acetonitrile, DMF is an excellent solvent for TEAPF₆, providing good ionic conductivity. nsf.gov

Tetrahydrofuran (THF): THF has a much lower dielectric constant (≈7.5), which leads to more significant ion-pairing of TEAPF₆ compared to in acetonitrile. researchgate.netrsc.org This results in lower ionic conductivity. However, its unique solvation properties and lower reactivity in certain reactions make it a necessary choice for specific applications.

Acetone and Dichloromethane: These solvents are also used, but the degree of ion association for hexafluorophosphate salts can be significant, particularly in dichloromethane due to its lower dielectric constant. researchgate.net

The choice of solvent is therefore a trade-off between achieving high conductivity and ensuring compatibility with the specific chemical reactants and products of the desired electrochemical synthesis. researchgate.net

Table 2: Comparison of Solvents for TEAPF₆ Electrolytes

| Solvent | Dielectric Constant (ε) | General Effect on TEAPF₆ Performance |

| Acetonitrile | ~37.5 | High ion dissociation, high conductivity. |

| Dimethylformamide (DMF) | ~36.7 | High ion dissociation, high conductivity. |

| Acetone | ~21 | Moderate ion dissociation and conductivity. |

| Tetrahydrofuran (THF) | ~7.5 | Significant ion-pairing, lower conductivity. researchgate.net |

| Dichloromethane | ~9.1 | Significant ion-pairing, lower conductivity. researchgate.net |

"One-pot" synthesis refers to a strategy where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. This approach is highly efficient, reducing waste and simplifying procedures. TEAPF₆ and its analogs are instrumental as supporting electrolytes in one-pot electrochemical generations. nih.govchemistryviews.orguchicago.edu

For instance, in a one-pot electrochemical Wittig olefination reaction, tetrabutylammonium (B224687) hexafluorophosphate (a close analog of TEAPF₆) in an acetonitrile solution provides the necessary conductive medium. nih.gov It allows for the initial electrochemical reduction to regenerate triphenylphosphine (B44618) from its oxide, followed by the in-situ formation of the Wittig ylide and subsequent reaction with an aldehyde, all within the same electrochemical cell. nih.gov The supporting electrolyte's role is critical as it must remain stable and non-interfering throughout the entire multi-step reaction sequence under electrochemical conditions.

The electrochemical reduction of esters, particularly aromatic esters, in aprotic solvents is a significant application where TEAPF₆ serves as the supporting electrolyte. nih.gov This process typically involves the transfer of an electron to the ester molecule to form a radical anion. nih.gov The stability and subsequent reaction pathway of this intermediate are highly dependent on the reaction conditions.

Using a stable electrolyte like TEAPF₆ in an aprotic solvent like DMF or acetonitrile is crucial. researchgate.net The electrolyte provides the necessary conductivity for the reduction to occur at the cathode while ensuring that the solvent medium is free of protons that would otherwise react with the generated radical anion. This allows for controlled chemical transformations, such as cleavage of the ester bond to form a carboxylate and an alkyl radical. nih.gov Pioneering work has demonstrated that cathodic esterification of carboxylic acids is effectively carried out using tetraethylammonium salts as the supporting electrolyte. researchgate.net This methodology highlights the essential role of the electrolyte in creating a suitable environment for specific, and often sensitive, electrochemical reactions. rsc.org

Influence of Solvent Systems on Electrochemical Performance

Applications in Energy Storage Devices

TEAPF₆ serves as a crucial component in high-performance energy storage systems such as batteries and supercapacitors. Its electrochemical stability and solubility in organic solvents make it a versatile electrolyte for non-aqueous devices, enabling higher operating voltages and energy densities compared to their aqueous counterparts.

Electrolyte in Batteries (e.g., Lithium-Ion Batteries, Redox Flow Batteries)

In the realm of battery technology, tetraethylammonium hexafluorophosphate is investigated as a key electrolyte component, particularly in lithium-ion and redox flow batteries. Its primary function is to provide a medium for ion transport, which is essential for the charging and discharging processes of these devices.

| Parameter | Effect of Tetraethylammonium Salt Additive | Reference |

| Rate Capability | Improved | researchgate.net |

| Cycle Stability | Significantly Improved | researchgate.net |

| Interface Impedance | Reduced | researchgate.net |

| Battery Type | Electrolyte Component | Role | Key Benefit |

| Non-Aqueous Redox Flow Battery | This compound (or similar salts) | Supporting Electrolyte | Enables high cell voltage and stability |

Electrolyte in Supercapacitors

This compound is a common electrolyte salt in electric double-layer capacitors (EDLCs), also known as supercapacitors. These devices store energy electrostatically by accumulating ions at the electrode-electrolyte interface. The properties of the electrolyte are paramount to the performance of the supercapacitor.

The performance of a supercapacitor is heavily dependent on the ionic conductivity of its electrolyte. This compound, when dissolved in an organic solvent like acetonitrile, provides high ionic conductivity, which is essential for achieving high power density. researchgate.net The size of the tetraethylammonium cation and the hexafluorophosphate anion influences the formation of the electric double layer at the surface of the porous carbon electrodes. An ideal electrolyte for a supercapacitor should possess high ionic conductivity, a wide electrochemical stability window, and good thermal stability to ensure a long service life. researchgate.net Research has shown that electrolytes based on tetraethylammonium salts can offer a good balance of these properties, contributing to both the performance and longevity of supercapacitors. osti.gov

| Property | Importance in Supercapacitors | Contribution of TEAPF₆ |

| Ionic Conductivity | High power density | Provides high conductivity in organic solvents |

| Electrochemical Window | High energy density | Offers a wide stability window |

| Thermal Stability | Long operational life | Exhibits good thermal stability |

To better understand the behavior of electrolytes in supercapacitors at a molecular level, researchers employ molecular dynamics (MD) simulations. These simulations provide insights into the diffusion of ions within the porous electrode structures and the formation of the electric double layer. researchgate.netrsc.org Studies have investigated the dynamic behavior of tetraethylammonium cations and hexafluorophosphate anions in solvents like acetonitrile. researchgate.netrsc.org These simulations help in understanding how factors like ion size, shape, and concentration affect the capacitance and charging dynamics of the supercapacitor. nih.gov By modeling the interactions between the ions, solvent molecules, and the electrode surface, MD simulations can guide the design of new electrolytes and electrode materials with improved performance characteristics. arxiv.orgarxiv.orgnsf.gov

Electrochemical Polymerization and Material Deposition

In the synthesis of conducting polymers via electrochemical methods, the choice of the supporting electrolyte is crucial as it influences the reaction mechanism, and the properties of the resulting polymer film. mdpi.com TEAPF₆ serves as a common supporting electrolyte in these processes.

This compound is employed as a supporting electrolyte to provide conductivity to the solution and to act as a source of counter-ions (dopants) that are incorporated into the polymer film during its oxidative polymerization. This process is essential for stabilizing the positive charges that form on the polymer backbone, rendering the material electrically conductive.

Research on the electropolymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the widely studied conducting polymer PEDOT, often utilizes TEAPF₆ in an acetonitrile solvent. mdpi.comelectrochemsci.org During polymerization, as the monomer units oxidize and link together at the electrode surface, the hexafluorophosphate (PF₆⁻) anions from the electrolyte migrate into the growing polymer matrix to maintain charge neutrality. The size and nature of these incorporated anions can have a significant impact on the final properties of the polymer film. mdpi.comelectrochemsci.org

The choice of supporting electrolyte, including the size of its cation and anion, directly correlates with the morphology, conductivity, and electrochemical stability of the polymer films produced. mdpi.comresearchgate.net Studies comparing TEAPF₆ with other electrolytes in the synthesis of PEDOT have revealed distinct differences in the resulting material.

When TEAPF₆ is used as the supporting electrolyte for the electropolymerization of PEDOT, the resulting film morphology is characterized by a globular or "cauliflower-like" structure. This morphology consists of numerous small, spherical grains aggregated together, creating a porous and high-surface-area film. mdpi.com This is in contrast to other electrolytes; for instance, using tetrabutylammonium perchlorate (B79767) (TBAClO₄) tends to produce a film with larger, more compact globular structures. mdpi.com

The specific morphology imparted by the TEAPF₆ electrolyte system influences the electrical properties of the PEDOT film. The porous, granular structure can affect charge transport pathways and the accessibility of the polymer to ions during subsequent electrochemical processes like doping and undoping. While the fundamental redox processes of PEDOT remain, the characteristics of the film are tied to the electrolyte used during its formation. mdpi.com

Below is a data table summarizing the influence of different supporting electrolytes on the morphology of PEDOT films synthesized via cyclic voltammetry in an acetonitrile solution containing 0.01 M EDOT.

Table 1: Influence of Supporting Electrolyte on PEDOT Film Morphology

| Supporting Electrolyte | Abbreviation | Resulting Film Morphology |

|---|---|---|

| This compound | TEAPF₆ | Globular, "cauliflower-like" structure with small grains. mdpi.com |

| Tetrabutylammonium hexafluorophosphate | TBAPF₆ | Globular, "cauliflower-like" structure. mdpi.com |

| Lithium perchlorate | LiClO₄ | Overlapping globular structures. mdpi.com |

| Tetrabutylammonium perchlorate | TBAClO₄ | Larger, more compact globular structures. mdpi.com |

Electrochemical Sensor Development

Based on the conducted research, no specific studies detailing the use of this compound in the development or fabrication of electrochemical sensors were identified. The available literature primarily focuses on its role as a supporting electrolyte in the fundamental synthesis of conducting polymers rather than its direct application in sensor construction or as a sensing element.

Tetraethylammonium Hexafluorophosphate in Organic Synthesis

Versatile Reagent in Organic Synthesis

Tetraethylammonium (B1195904) hexafluorophosphate (B91526) is recognized as a valuable and versatile reagent in organic synthesis. It is often employed as a catalyst and in chemical analysis. Its utility is broad, finding application as a phase transfer catalyst which is particularly beneficial in the synthesis of complex molecules for pharmaceuticals and agrochemicals. The compound's strong nucleophilic character also allows it to facilitate a variety of chemical reactions.

Stabilization of Reactive Intermediates

A key role of tetraethylammonium hexafluorophosphate in organic synthesis, particularly in electro-organic synthesis, is the stabilization of reactive intermediates. In electrochemical reactions, it functions as a supporting electrolyte. A supporting electrolyte is crucial as it increases the conductivity of the non-aqueous solutions used in these experiments. By being present in a large excess compared to the reactive substrate, the salt ensures that the bulk of the electrical current is carried by its own ions. This minimizes the migration effects on charged reactive intermediates, effectively stabilizing them within the solution and allowing the desired reaction to proceed. The large, non-coordinating nature of the tetraethylammonium cation and the hexafluorophosphate anion provides an inert ionic atmosphere that shields charged intermediates without interfering with their reactivity.

Phase Transfer Catalysis in Complex Molecule Synthesis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reagents located in different immiscible phases, such as an organic and an aqueous layer. This compound serves as an effective phase-transfer catalyst. In this role, the lipophilic tetraethylammonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where the reaction with an organic substrate can occur. This process enhances reaction rates and yields, often under milder conditions than conventional methods. Quaternary ammonium (B1175870) salts, like this compound, are particularly adept at transporting anionic species across phase boundaries, catalyzing a wide array of synthetic transformations.

Table 1: Applications of Tetraethylammonium Salts in Catalysis

| Catalytic Application | Role of Tetraethylammonium Ion | Reaction Environment |

| Phase-Transfer Catalysis | Transports aqueous-phase anions into an organic phase | Biphasic (e.g., Aqueous/Organic) |

| Electro-Organic Synthesis | Acts as a supporting electrolyte to stabilize charged intermediates | Non-aqueous solutions |

Counterion in Coordination Chemistry

In coordination chemistry, a counterion is an ion that accompanies an ionic coordination complex to maintain charge neutrality. The tetraethylammonium cation, [N(C2H5)4]+, frequently serves as a large, sterically bulky, and non-coordinating counterion for anionic metal complexes. The choice of counterion can significantly influence the properties of a coordination compound, including its solubility, crystal structure, and reactivity. The large size and diffuse charge of the tetraethylammonium ion often lead to the crystallization of salts with large, complex anions that might otherwise be difficult to isolate. It helps to separate the charged centers in the crystal lattice, minimizing interactions between the anionic coordination spheres.

Catalytic Applications Beyond Phase Transfer

Beyond its well-established role in phase-transfer catalysis, this compound and related salts are explored for other catalytic applications.

The concept of using molten salts as catalysts, sometimes on a solid support, is an area of interest in catalysis. These systems can provide a unique reaction medium with high thermal stability and ionic conductivity. While specific examples detailing the use of this compound as a supported molten salt catalyst are not prevalent in the searched literature, it belongs to the class of ionic liquids and salts that are investigated for such purposes. Molten salt synthesis is a method used to prepare various catalysts, often involving salts like lithium chloride to create a high-temperature, ionic environment for the formation of nanoalloys on a carbon support. rsc.orgresearchgate.net

The Biginelli reaction is a one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones, which are of significant interest in the pharmaceutical industry. wikipedia.orgillinois.edu This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org While a wide variety of catalysts have been developed to improve the efficiency and conditions of the Biginelli reaction, including various ionic liquids and heterogeneous catalysts, a specific catalytic role for this compound is not prominently reported. jetir.orgnih.gov Research into catalysts for this reaction is extensive, with studies exploring task-specific ionic liquids and other tetraalkylammonium salts like tetrabutylammonium (B224687) hexatungstate. jetir.orgresearchgate.net However, the direct application of this compound as a catalyst for the Biginelli reaction is not a common strategy described in the available literature. wikipedia.orgnih.govdergipark.org.tr

Ionic Liquid Aspects and Research of Tetraethylammonium Hexafluorophosphate

Characterization as an Ionic Liquid

Tetraethylammonium (B1195904) hexafluorophosphate (B91526) is classified as an ionic liquid, a salt that is liquid below 100°C; although it is a solid at room temperature, its high melting point and other characteristics align it with the broader class of ionic liquids used in various applications. solubilityofthings.comsustainable-bio.com It is frequently employed as an electrolyte in energy storage devices like lithium-ion batteries and supercapacitors. chemimpex.com Its effectiveness in these roles stems from its notable ionic conductivity and thermal stability. chemimpex.comsustainable-bio.com

The electrochemical behavior of tetraethylammonium hexafluorophosphate is defined by the interplay between ion pairing and ionic conductivity. The combination of the tetraethylammonium cation ([ (C₂H₅)₄N]⁺) and the hexafluorophosphate anion (PF₆⁻) facilitates high ionic conductivity, a crucial property for its use as an electrolyte. chemimpex.comsolubilityofthings.com

Research into Ionic Liquid Properties

Scientific investigation into this compound has detailed its key physical and chemical properties, particularly its solubility in various solvents and its behavior at elevated temperatures.

This compound exhibits high solubility in polar solvents. solubilityofthings.com This characteristic enhances its versatility for a range of chemical processes. Its solubility profile is a result of the interactions between its ions and the polar solvent molecules. The non-coordinating nature of the large hexafluorophosphate anion also contributes to the compound's stability in solution. solubilityofthings.com

As is common for many ionic compounds, the solubility of this compound generally increases with temperature. solubilityofthings.com

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | Soluble | solubilityofthings.comchemicalbook.com |

| Methanol | Soluble | solubilityofthings.com |

| Ethanol (B145695) | Soluble | chemicalbook.com |

| Acetonitrile (B52724) | Soluble (0.1 g/mL) | solubilityofthings.comchemicalbook.com |

A key attribute of this compound in its role as an ionic liquid is its excellent thermal stability. chemimpex.comsustainable-bio.com The compound has a high melting point, reported as ≥300°C. sustainable-bio.comchemicalbook.com

Studies comparing the thermal decomposition of various short-chain tetraalkylammonium hexafluorophosphates have shown that stability is influenced by the structure of the cation. For instance, tetramethylammonium (B1211777) hexafluorophosphate is the most stable salt in this series, remaining stable up to 380°C. researchgate.net Research indicates that the thermal decomposition of this compound begins at approximately 330°C. researchgate.net Generally, hexafluorophosphate salts exhibit greater thermal stability than their corresponding halide counterparts. researchgate.net

Table 2: Thermal Properties of this compound

| Property | Value | Reference |

| Melting Point | ≥300 °C | sustainable-bio.com |

| Decomposition Onset | ~330 °C | researchgate.net |

Role in Green Chemistry Advancement

This compound is considered a significant compound in the advancement of green chemistry. chemimpex.com Ionic liquids are often explored as more sustainable alternatives to traditional volatile organic solvents, and this compound is a key component in such research. chemimpex.com

Its application as a supporting electrolyte in electrosynthesis is a prime example of its role in green chemistry. rsc.org Electrosynthesis can offer a more environmentally benign pathway for chemical production. In these processes, this compound is valued not only for its electrochemical properties but also for its ease of separation from the reaction mixture. It can be readily precipitated and removed by filtration, simplifying work-up procedures and reducing waste. rsc.org

Comparison with Other Tetraalkylammonium Ionic Liquids

When comparing tetraalkylammonium hexafluorophosphates with varying alkyl chains, thermal stability is a key differentiator. Studies have shown the following trend for thermal stability: tetramethylammonium > tetrabutylammonium (B224687) > tetraethylammonium. researchgate.net This indicates that the nature of the alkyl group on the cation plays a crucial role in the stability of the ionic liquid.

The anion is also a critical determinant of an ionic liquid's properties. For instance, a comparison of tetrabutylammonium salts showed that thermal stability increases in the order of perchlorate (B79767) < hexafluorophosphate < tetrafluoroborate (B81430). joac.info

Furthermore, comparisons are made between ammonium-based ionic liquids and their phosphonium-based analogues. Research suggests that tetraalkylphosphonium-based ionic liquids can sometimes offer superior physicochemical properties, such as lower viscosity, compared to their tetraalkylammonium counterparts. rsc.orgacs.orgrsc.org

Table 3: Comparison of Melting Points for Select Tetraalkylammonium Hexafluorophosphates

| Compound | Melting Point (°C) | Reference |

| This compound | ≥300 | |

| Tetrabutylammonium hexafluorophosphate | 250 | chemicalbook.com |

Structure-Property Relationships in Tetraalkylammonium Hexafluorophosphates

The physicochemical properties of ionic liquids (ILs) are highly tunable, allowing them to be designed for specific applications. nih.govedcc.com.cn This tunability stems from the ability to modify the structure of the constituent cations and anions. nih.govnih.gov In the family of tetraalkylammonium hexafluorophosphates, the relationship between the structure of the tetraalkylammonium cation and the resulting properties of the salt is a key area of research. The primary structural variables within the cation are the length and symmetry of the alkyl chains attached to the central nitrogen atom. rsc.org These structural features significantly influence fundamental properties such as melting point, viscosity, and conductivity by affecting ion packing, van der Waals forces, and ion mobility.

A prominent example of the structure-property relationship can be observed by comparing this compound ([N2222][PF6]) with its longer-chain analogue, tetrabutylammonium hexafluorophosphate ([N4444][PF6]). A study of a series of ammonium-based ILs noted that this compound has a low melting point, below 100 °C. acs.org In stark contrast, tetrabutylammonium hexafluorophosphate is a high-melting-point solid, with a melting point reported between 242 and 248 °C. alfa-chemistry.comwikipedia.orgsigmaaldrich.com

This substantial difference in melting point highlights the critical role of alkyl chain length. While increasing the alkyl chain length in other IL families, such as those based on imidazolium (B1220033) cations, often leads to a decrease in melting point due to the disruption of crystal lattice packing, the opposite trend is observed in this symmetric tetraalkylammonium series. The increase in van der Waals interactions between the longer butyl chains in [N4444][PF6] appears to dominate, leading to a more stable crystal lattice and a significantly higher melting point compared to the ethyl analogue.

The interplay between the cation's alkyl chain length and the nature of the anion dictates the final physical and electrochemical properties of the ionic liquid.

Data Table: Comparison of Tetraethylammonium and Tetrabutylammonium Hexafluorophosphates

Structural and Spectroscopic Research on Tetraethylammonium Hexafluorophosphate

Tetraethylammonium (B1195904) hexafluorophosphate (B91526) is a quaternary ammonium (B1175870) salt consisting of a tetraethylammonium cation [(C₂H₅)₄N]⁺ and a hexafluorophosphate anion [PF₆]⁻. Its structural and spectroscopic properties are crucial for understanding its behavior in various applications, particularly in electrochemistry. This section details the research findings related to its molecular structure, conformation, and spectroscopic characterization.

Theoretical and Computational Studies of Tetraethylammonium Hexafluorophosphate Systems

Molecular Dynamics Simulations of Ion Diffusion and Electrolyte Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of tetraethylammonium (B1195904) hexafluorophosphate (B91526) electrolytes, MD simulations can provide a detailed picture of how the individual tetraethylammonium (TEA) cations and hexafluorophosphate (PF_6) anions move and interact within a solvent over time.

This technique involves numerically solving Newton's equations of motion for a system of interacting particles. The forces between particles are calculated using a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. By simulating the trajectories of the ions and solvent molecules, MD can be used to calculate various macroscopic properties, such as diffusion coefficients, ionic conductivity, and viscosity.

Table 1: Illustrative Diffusion Coefficients from Molecular Dynamics Simulations

| Ion | Solvent | Concentration (M) | Diffusion Coefficient (x 10⁻⁹ m²/s) |

|---|---|---|---|

| TEA⁺ | Acetonitrile (B52724) | 1.0 | 1.5 |

| PF₆⁻ | Acetonitrile | 1.0 | 1.2 |

| TEA⁺ | Propylene Carbonate | 1.0 | 0.8 |

| PF₆⁻ | Propylene Carbonate | 1.0 | 0.6 |

Note: This table presents illustrative data based on typical values for similar ions in common solvents to demonstrate the type of information obtainable from MD simulations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deumn.edu It is a powerful tool for understanding the intrinsic properties of the tetraethylammonium and hexafluorophosphate ions. DFT calculations can determine the electron density distribution of a molecule, from which various properties can be derived. durham.ac.uk

The core idea of DFT is that the energy of a molecule is a functional of its electron density. This is a significant simplification over traditional wave-function-based methods, making it computationally feasible to study relatively large molecules and systems. mpg.de For the individual ions of TEAPF_6, DFT can be used to calculate:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms in the TEA and PF_6 ions.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter that provides insight into the electrochemical stability of the electrolyte. A larger HOMO-LUMO gap generally corresponds to a wider electrochemical window.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the ions, which can be used to interpret experimental spectroscopic data.

While specific DFT studies focusing solely on the electronic structure of the isolated tetraethylammonium hexafluorophosphate ion pair are not extensively documented, the methodology is widely applied in computational chemistry to predict the properties of such species. researchgate.netnih.gov

Table 2: Representative Electronic Properties from DFT Calculations

| Ion/Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Tetraethylammonium (TEA⁺) | -8.2 | -1.5 | 6.7 |

| Hexafluorophosphate (PF₆⁻) | -10.5 | -3.1 | 7.4 |

| Acetonitrile (Solvent) | -12.2 | 1.3 | 13.5 |

Note: The values in this table are representative and intended to illustrate the type of data generated by DFT calculations.

Computational Modeling of Solvation Shells and Ion-Ion Interactions

The behavior of an electrolyte is heavily influenced by how the ions interact with the surrounding solvent molecules (solvation) and with each other (ion-ion interactions). Computational modeling, particularly through MD simulations, is instrumental in characterizing these interactions at a molecular level. nih.gov

The arrangement of solvent molecules around an ion is known as its solvation shell. The structure and stability of this shell dictate the ion's mobility and reactivity. For the TEA cation, which is relatively large and non-polar, the interactions with polar solvent molecules are generally weaker compared to smaller, more charge-dense cations. The PF_6 anion, on the other hand, can form specific interactions with certain solvents.

Computational models can provide detailed information about the solvation structure, including:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from the central ion, revealing the layered structure of the solvation shells.

Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the first solvation shell can be determined.

Table 3: Illustrative Solvation Shell Properties from Computational Modeling

| Ion | Solvent | First Shell Coordination Number | Average Ion-Solvent Distance (Å) |

|---|---|---|---|

| TEA⁺ | Acetonitrile | 8-10 | 4.5 - 5.0 |

| PF₆⁻ | Acetonitrile | 6-8 | 3.5 - 4.0 |

| TEA⁺ | Propylene Carbonate | 7-9 | 4.8 - 5.3 |

| PF₆⁻ | Propylene Carbonate | 5-7 | 3.8 - 4.3 |

Note: This table provides illustrative data based on general principles of ion solvation to demonstrate the outputs of computational modeling.

Prediction of Electrochemical and Photophysical Properties through Computational Methods

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are valuable for predicting the electrochemical and photophysical properties of molecules. researchgate.netresearchgate.netrsc.org For this compound, these predictions are crucial for assessing its suitability in various applications.

Electrochemical Properties: The electrochemical stability window of an electrolyte is a key performance metric, especially in energy storage devices. Computationally, this can be estimated by calculating the ionization potential (IP) and electron affinity (EA) of the constituent ions and solvent molecules. The IP relates to the oxidation potential, while the EA relates to the reduction potential.

Oxidation Potential: Can be estimated from the HOMO energy of the anion (PF_6) or the solvent, as oxidation involves the removal of an electron.

Reduction Potential: Can be estimated from the LUMO energy of the cation (TEA) or the solvent, as reduction involves the addition of an electron.

By calculating these values, a theoretical electrochemical window can be established, providing guidance for experimental studies.

Photophysical Properties: While this compound is not primarily used for its photophysical properties, computational methods can predict its behavior upon interaction with light. TD-DFT can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption spectrum of the compound. While the individual ions are generally not photoactive in the visible range, these calculations can provide insights into their ultraviolet absorption characteristics.

Table 4: Predicted Electrochemical and Photophysical Parameters

| Property | Species | Calculated Value |

|---|---|---|

| Ionization Potential | PF₆⁻ | ~10.5 eV |

| Electron Affinity | TEA⁺ | ~1.5 eV |

| Electrochemical Window | TEAPF₆ in Acetonitrile | ~6.0 V |

| First Excitation Energy | TEA⁺ | > 5 eV (UV region) |

| First Excitation Energy | PF₆⁻ | > 6 eV (UV region) |

Note: The values presented are theoretical estimations to illustrate the predictive capabilities of computational methods.

Analytical Methodologies Involving Tetraethylammonium Hexafluorophosphate

Tetraethylammonium (B1195904) hexafluorophosphate (B91526) is a quaternary ammonium (B1175870) salt that plays a significant role in various analytical chemistry methodologies. Its properties, such as high purity, electrochemical stability, and solubility in non-aqueous solvents, make it a valuable component in electrochemical analysis and a useful reagent in other analytical techniques.

Advanced Research Directions and Potential Applications of Tetraethylammonium Hexafluorophosphate

Formation of Salts and Complexes with Metals for Catalysis and Material Science

In the realm of materials science, particularly in the development of advanced energy storage systems, tetraethylammonium (B1195904) hexafluorophosphate (B91526) (TEAPF6) is investigated for its role in improving the performance of lithium metal electrodes. One of the critical challenges in lithium metal batteries is the formation of dendrites—sharp, tree-like structures that can grow on the lithium electrode during charging, leading to short circuits, reduced battery life, and safety hazards.

Research has explored the use of tetraalkylammonium hexafluorophosphate salts, including TEAPF6, as electrolyte additives to suppress dendrite growth. mdpi.com The proposed mechanism involves an electrostatic shielding effect. The tetraethylammonium (TEA+) cations are electrochemically stable and, during the lithium plating process, they can cover the asperities on the lithium metal surface. mdpi.com This electrostatic coverage helps to regulate the deposition of lithium ions, promoting a smoother, more uniform plating and thereby limiting the formation of dendrites. mdpi.com The use of the hexafluorophosphate anion is also considered beneficial, even at low concentrations. mdpi.com This application highlights the potential of TEAPF6 in engineering more stable and reliable interfaces in next-generation batteries.

Table 1: Role of Tetraalkylammonium Additives in Lithium Metal Electrodes

| Additive Type | Compound Example | Proposed Function | Desired Outcome |

|---|---|---|---|

| In-situ SEI Modifier | Ammonium (B1175870) hexafluorophosphate (NH₄PF₆) | Chemically modifies the native Solid Electrolyte Interphase (SEI) layer. | Formation of a more stable and protective SEI. |

| Electrostatic Shielding | Tetraethylammonium hexafluorophosphate (TEAPF₆) | Electrostatically covers lithium asperities. | Smoother lithium plating and dendrite suppression. mdpi.com |

Application in Sensors

Electrochemical sensors are powerful analytical tools used for detecting a wide range of molecules in various fields, from medicine to environmental monitoring. osf.io The performance of these sensors relies heavily on the composition of the electrolyte solution in which the analysis is performed. This compound is frequently used as a supporting electrolyte in these applications. fishersci.ca

The primary role of TEAPF6 in an electrochemical sensor system is to provide high ionic conductivity to the solution while remaining electrochemically inert within the potential window of the analysis. This ensures that the measured current is due to the redox reaction of the target analyte and not from the electrolyte itself. Its stability and ability to dissolve in various organic solvents make it a suitable choice for a wide array of electrochemical analyses. By maintaining a constant ionic strength, TEAPF6 helps to minimize variations in the activity coefficients of the reactants and reduce the solution's resistance, leading to more accurate and reproducible sensor measurements. This foundational role is critical for the development of sensitive and selective electrochemical sensors for detecting everything from environmental pollutants to biomarkers. rsc.orgnih.govresearchgate.net

Derivatization Applications (e.g., Peptide Charge Derivatization)

In the field of analytical biochemistry, particularly in mass spectrometry, enhancing the ionization efficiency of molecules like peptides is crucial for achieving low detection limits. nih.gov Peptide charge derivatization is a strategy employed to improve the sensitivity of detection by attaching a permanently charged group, or "tag," to the peptide molecule. nih.gov This modification ensures that the peptide carries a fixed positive charge, which significantly increases its ionization efficiency during mass spectrometry analysis, such as electrospray ionization (ESI). nih.gov

While various reagents are used for this purpose, the principle often involves introducing a quaternary ammonium or a similar positively charged moiety. mdpi.com For example, research has demonstrated the use of 2,4,6-triphenylpyrylium (B3243816) salt to modify the ε-amino group of lysine (B10760008) residues in peptides. nih.gov This reaction creates a 2,4,6-triphenylpyridinium salt, which contains a fixed positive charge. nih.gov The presence of this charge-tag leads to a lower limit of detection for the derivatized peptide. nih.gov This strategy has been successfully applied to develop ultrasensitive methods for identifying biomarkers, such as detecting podocin in urine samples for the early diagnosis of preeclampsia. nih.gov The fundamental concept leverages the properties of permanently charged ions, similar in nature to the tetraethylammonium cation, to enhance analytical performance.

Table 2: Comparison of Derivatization Reagents for Mass Spectrometry

| Derivatization Reagent | Target Functional Group | Key Advantage |

|---|---|---|

| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary amines, hydroxy groups | General increase in signal-to-noise ratios. mdpi.com |

| 2,4-Diphenyl-pyranylium tetrafluoroborate (DPP-TFB) | Primary amine groups | Specific increases in signal for certain molecules (e.g., GABA, DA). mdpi.com |

| 4-(Anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) | Phenolic and primary amine groups | General increase in ionization for all targets. mdpi.com |

Research in Thermal Energy Storage

Thermal energy storage (TES) is a critical technology for managing intermittent renewable energy sources and improving energy efficiency. nrel.gov One promising approach involves the use of phase change materials (PCMs), which absorb and release large amounts of latent heat at a constant temperature during their phase transition (e.g., from solid to liquid). researchgate.net

Research in this area explores a wide variety of materials, including organic paraffins, bio-based materials, and salt hydrates. researchgate.netresearchgate.net Among these, certain quaternary ammonium salts have been investigated for their potential as PCMs. For instance, tetrabutylammonium (B224687) acrylate (B77674) (TBAAc) hydrate (B1144303) has been evaluated for its kinetic characteristics in TES applications. mdpi.com Studies on TBAAc hydrate have focused on its thermal energy storage density and the efficiency of heat transfer, achieving a TES density of 140 MJ/m³ under specific agitated conditions. mdpi.com While specific research focusing solely on this compound as a primary PCM is not widely documented in the provided context, the investigation into structurally related tetra-alkylammonium salts indicates a broader interest in this class of compounds for thermal energy storage applications. mdpi.com The development of solid-particle TES systems, which can operate at very high temperatures, is another active area of research aimed at providing long-duration electricity storage to support the grid. nrel.gov

Future Perspectives in Materials Science and Engineering

The multifaceted roles of this compound position it as a compound with significant future potential in materials science and engineering. Its application as an electrolyte additive for mitigating dendrite formation in lithium metal batteries is a promising avenue for developing safer, high-energy-density storage solutions. Future work will likely focus on optimizing its concentration and understanding its long-term interaction with electrode materials to maximize battery cycle life and performance.

In the field of analytical science, the continued use of TEAPF6 as a robust supporting electrolyte will underpin the development of next-generation electrochemical sensors with enhanced sensitivity and selectivity for critical analytes. Furthermore, the principles demonstrated in peptide charge derivatization, which involve creating fixed-charge tags analogous to the tetraethylammonium ion, will continue to drive innovation in proteomics and biomarker discovery, enabling earlier and more accurate disease diagnosis. As research into novel energy storage solutions expands, the exploration of ionic compounds, including various tetra-alkylammonium salts, for thermal energy storage applications may reveal new opportunities for materials like TEAPF6, contributing to a more sustainable energy future.

Environmental Impact and Sustainability in Tetraethylammonium Hexafluorophosphate Research

Environmental Considerations for Hexafluorophosphate (B91526) Salts

Hexafluorophosphate salts, while valued for their stability and utility in applications like batteries and as ionic liquids, present notable environmental challenges. wikipedia.org A primary concern is the hydrolytic instability of the hexafluorophosphate anion ([PF6]⁻) in the presence of water. kuleuven.beresearchgate.net This hydrolysis can lead to the formation of corrosive and toxic byproducts, including hydrogen fluoride (B91410) (HF). kuleuven.beresearchgate.net The rate of hydrolysis is influenced by factors such as temperature and pH, with acidic conditions promoting the degradation of the anion. researchgate.netsemanticscholar.org

Although some research suggests that the [PF6]⁻ anion is relatively stable at moderate temperatures and neutral pH, its decomposition in aqueous environments is a significant consideration for its environmental fate. semanticscholar.orgua.pt The solubility of hexafluorophosphate-based salts in water, though sometimes low, is not negligible, raising concerns about their potential to contaminate aquatic ecosystems. ua.pt Once in the environment, the hydrolysis products can have detrimental effects. Fluoride ions, for instance, can accumulate in water bodies and impact aquatic life.

The stability of hexafluorophosphate solutions is also dependent on the nature of the counter-ion. Studies have shown that the stability of aqueous solutions of hexafluorophosphate salts decreases in the order of potassium > sodium > lithium. nih.gov This indicates that the cation can influence the rate at which the [PF6]⁻ anion degrades and releases potentially harmful substances into the environment.

Research on Reducing Environmental Impact

In response to the environmental concerns associated with hexafluorophosphate salts, significant research efforts are directed towards mitigating their impact. These efforts encompass the development of sustainable technologies, waste-minimized protocols, and a deeper understanding of the compound's environmental behavior.

A key area of research is the development of "green" solvents and processes to replace traditional, more hazardous ones. nih.gov Ionic liquids (ILs), including those based on hexafluorophosphate, have been explored as environmentally friendly alternatives to volatile organic compounds (VOCs) due to their low vapor pressure and high thermal stability. nih.gov However, the focus is shifting towards creating biocompatible ionic liquids (Bio-ILs) derived from natural products to further enhance their green credentials. mdpi.com

Electrochemical methods are increasingly recognized as a tool for green chemistry, as they can reduce the need for stoichiometric reagents and minimize waste generation. rsc.org Research into waste-minimized electrochemical protocols is particularly relevant for processes involving tetraethylammonium (B1195904) hexafluorophosphate, which is often used as a supporting electrolyte. rsc.org

One strategy involves the use of recoverable reaction media, such as acetonitrile-water azeotropes, to simplify product isolation and reduce solvent waste. rsc.org By optimizing reaction conditions, such as increasing the concentration of reactants, it is possible to significantly reduce the amount of solvent needed, thereby minimizing the environmental impact. rsc.org The choice of electrolyte is also crucial; for instance, using tetraethylammonium salts can simplify work-up procedures through precipitation and filtration, leading to a more waste-efficient process. rsc.org

Assessment of Toxicity and Environmental Fate

Understanding the toxicity and environmental fate of tetraethylammonium hexafluorophosphate is essential for a comprehensive environmental impact assessment. This involves evaluating the effects of both the tetraethylammonium cation and the hexafluorophosphate anion and its degradation products.

The tetraethylammonium cation has been studied for its pharmacological effects and is known to have toxic effects at certain concentrations. wikipedia.orgwikipedia.org Studies have shown that quaternary ammonium (B1175870) compounds, in general, can be toxic to various organisms. scbt.comnih.gov The toxicity of the hexafluorophosphate anion is largely associated with its hydrolysis products, particularly fluoride. scbt.com Fluoride can have adverse effects on both aquatic and terrestrial organisms.

The environmental fate of these ions is also a key consideration. While ionic liquids are not volatile, their solubility in water means they can enter aquatic systems. ua.pt The persistence and potential for bioaccumulation of these compounds are areas of ongoing research. Trifluoroacetic acid (TFA), a potential degradation product of some fluorinated compounds, is known to be persistent in the environment and can accumulate in terminal sinks like salt lakes and oceans. unep.org Although short-chain fluorinated compounds like TFA are not considered to bioaccumulate in food chains, their persistence is still an environmental concern. unep.org